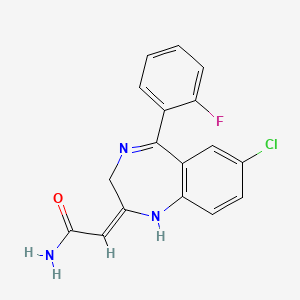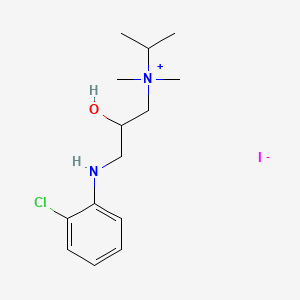
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- is a complex organic compound with a unique structure It is characterized by the presence of a chlorophenyl group, a hydroxy group, and an iodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- typically involves multiple steps. The process begins with the preparation of the chlorophenyl amine derivative, which is then reacted with a propanaminium precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the iodide ion is replaced by other halogens or functional groups using reagents like silver nitrate or sodium halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Silver nitrate, sodium halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.
Aplicaciones Científicas De Investigación
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanaminium, 3-((2-bromophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, bromide: Similar structure but with a bromine atom instead of chlorine.
1-Propanaminium, 3-((2-fluorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, fluoride: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
1-Propanaminium, 3-((2-chlorophenyl)amino)-2-hydroxy-N,N-dimethyl-N-(1-methylethyl)-, iodide, (±)- is unique due to the presence of the chlorophenyl group and iodide ion, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable for various applications.
Propiedades
Número CAS |
105892-04-4 |
|---|---|
Fórmula molecular |
C14H24ClIN2O |
Peso molecular |
398.71 g/mol |
Nombre IUPAC |
[3-(2-chloroanilino)-2-hydroxypropyl]-dimethyl-propan-2-ylazanium;iodide |
InChI |
InChI=1S/C14H24ClN2O.HI/c1-11(2)17(3,4)10-12(18)9-16-14-8-6-5-7-13(14)15;/h5-8,11-12,16,18H,9-10H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
BJIKMKFFXVMORU-UHFFFAOYSA-M |
SMILES canónico |
CC(C)[N+](C)(C)CC(CNC1=CC=CC=C1Cl)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


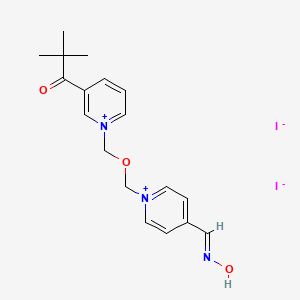
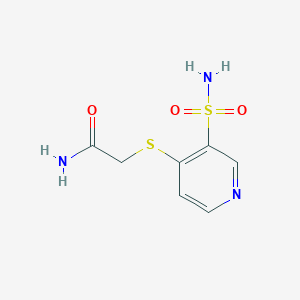

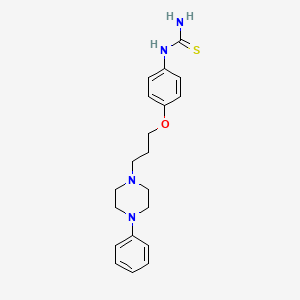
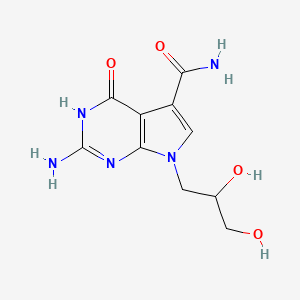
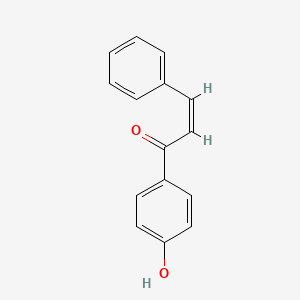
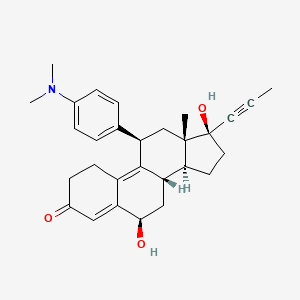


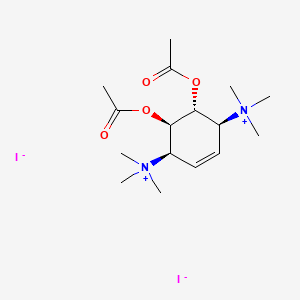

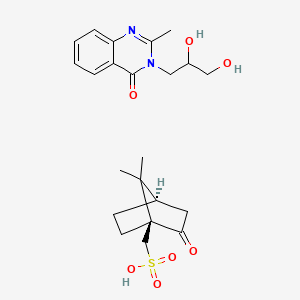
![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(3R,8R,11S,14S,17S,20S,23S,26S,29S,32S,35S,38S)-3-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(1R,6R,6aS,9aS,12S,15S,15aS,18S,18aS,21S,21aS,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60R,65R,68S,71S,74S,77S,83S,86S,89S,92S,95S,98S)-65-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-15,15a,33,54,71,95-hexakis(4-aminobutyl)-18a,36,68-tris(2-amino-2-oxoethyl)-48,89-dibenzyl-12-(3-carbamimidamidopropyl)-98-[(1R)-1-hydroxyethyl]-39-(hydroxymethyl)-57,92-bis[(4-hydroxyphenyl)methyl]-9a-methyl-21a,74,86-tris(2-methylpropyl)-30,45,51-tris(2-methylsulfanylethyl)-1a,7a,8,10a,11,13a,14,16a,17,19a,20,22a,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,78,84,87,90,93,96,99-pentatriacontaoxo-18,27,42,77-tetra(propan-2-yl)-3,4,62,63-tetrathia-a,2a,7,8a,10,11a,13,14a,16,17a,19,20a,23a,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,79,85,88,91,94,97-pentatriacontazapentacyclo[58.40.23.021,25.079,83.0102,106]tricosahectane-6-carbonyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-17,35-bis(4-aminobutyl)-29,32-bis(hydroxymethyl)-14-[(4-hydroxyphenyl)methyl]-23,26-bis(2-methylpropyl)-2,10,13,16,19,22,25,28,31,34,37-undecaoxo-11,20-di(propan-2-yl)-5,6-dithia-1,9,12,15,18,21,24,27,30,33,36-undecazabicyclo[36.3.0]hentetracontane-8-carbonyl]amino]-16-(2-amino-2-oxoethyl)-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B15190836.png)
